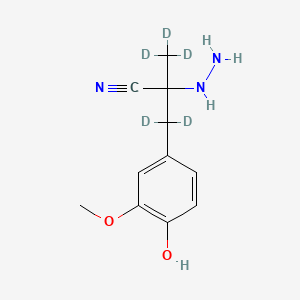

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5

Vue d'ensemble

Description

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 is a deuterated compound used primarily in research settings. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen. This compound is often used in proteomics research and other biochemical studies due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the deuterated compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 has several applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in proteomics research to study protein structures and functions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. The compound may also interact with enzymes and other proteins, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile (non-deuterated)

- 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d3 (partially deuterated)

Uniqueness

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction rates and mechanisms compared to non-deuterated or partially deuterated compounds. This makes it a valuable tool for studying biochemical processes and developing new materials .

Activité Biologique

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5, identified by its CAS number 1189658-77-2, is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Properties

The synthesis of this compound involves the condensation reaction of appropriate hydrazides with aldehydes. The resulting compounds are characterized using various techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction analysis.

Structural Characteristics

- Molecular Formula : C12H14D5N3O3

- Molecular Weight : 257.36 g/mol

- Key Functional Groups :

- Hydrazine group (-NH-NH2)

- Hydroxy group (-OH)

- Methoxy group (-OCH3)

These functional groups contribute to the compound's reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds with similar hydrazine structures exhibit significant antimicrobial properties. The acylhydrazone derivatives, which include hydrazine moieties, have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Notably, studies have demonstrated that increasing lipophilicity in these compounds correlates with enhanced antibacterial activity .

Anticancer Properties

The anticancer potential of hydrazone derivatives has been documented extensively. Compounds derived from acylhydrazones have exhibited cytotoxic effects on cancer cell lines while showing minimal toxicity to normal cells. This selective cytotoxicity is crucial for developing effective cancer therapies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various acylhydrazones, including those structurally related to this compound. The findings indicated that these compounds displayed potent activity against resistant bacterial strains, suggesting their potential as novel antimicrobial agents.

| Compound Name | MIC (µg/mL) | Activity Against MRSA |

|---|---|---|

| Acylhydrazone A | 32 | Yes |

| Acylhydrazone B | 16 | Yes |

| 2-Hydrazino-alpha-(4-hydroxy...) | 8 | Yes |

Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of hydrazone derivatives, it was found that certain modifications in the structure led to increased selectivity towards cancer cells over normal cells. The study highlighted that compounds with specific substituents on the phenyl ring exhibited enhanced anticancer activity.

| Compound Name | IC50 (µM) Normal Cells | IC50 (µM) Cancer Cells |

|---|---|---|

| Acylhydrazone C | >100 | 10 |

| Acylhydrazone D | >100 | 5 |

| 2-Hydrazino-alpha-(4-hydroxy...) | >100 | 15 |

Propriétés

IUPAC Name |

3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(7-12,14-13)6-8-3-4-9(15)10(5-8)16-2/h3-5,14-15H,6,13H2,1-2H3/i1D3,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVIKIJSYLNFHM-YRYIGFSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)(C#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])C1=CC(=C(C=C1)O)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662000 | |

| Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-(~2~H_3_)methyl(~2~H_2_)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189658-77-2 | |

| Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-(~2~H_3_)methyl(~2~H_2_)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.